4-Bromo-4'-chloro-3'-fluorobenzophenone

Description

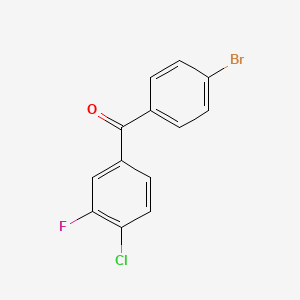

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAQNICBNUSUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-chloro-3'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, a representative synthesis protocol, and potential applications of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a polysubstituted aromatic ketone. The presence of multiple halogen atoms (Bromine, Chlorine, Fluorine) on the benzophenone scaffold provides distinct chemical reactivity and makes it a versatile intermediate for further functionalization in organic synthesis.

The following table summarizes the key computed chemical properties for this compound.[1]

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | PubChem[1] |

| CAS Number | 951890-62-3 | PubChem[1] |

| Molecular Formula | C₁₃H₇BrClFO | PubChem[1] |

| Molecular Weight | 313.55 g/mol | PubChem[1] |

| Exact Mass | 311.93528 Da | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br | PubChem[1] |

| InChI Key | ZAAQNICBNUSUCK-UHFFFAOYSA-N | PubChem[1] |

| Complexity | 279 | PubChem[1] |

| XLogP3 | 4.7 | PubChem[1] |

Synthesis and Experimental Protocols

The primary method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation .[2][3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Reaction: 4-Bromobenzoyl chloride reacts with 1-chloro-2-fluorobenzene in the presence of aluminum chloride (AlCl₃) as the Lewis acid catalyst.

Materials and Equipment:

-

4-Bromobenzoyl chloride

-

1-Chloro-2-fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Ice bath

-

Hydrochloric acid (HCl), dilute solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, hexane)

Procedure:

-

Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagents: 1-Chloro-2-fluorobenzene (1.2 molar equivalents) is added to the flask as the aromatic substrate. Anhydrous dichloromethane is added as the solvent.

-

Catalyst Addition: The mixture is cooled to 0°C in an ice bath. Anhydrous aluminum chloride (1.1 molar equivalents) is added portion-wise while stirring. The addition should be slow to control the initial exothermic reaction.

-

Acyl Chloride Addition: 4-Bromobenzoyl chloride (1.0 molar equivalent) is dissolved in dichloromethane and added dropwise to the cooled mixture.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40°C for DCM) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with dichloromethane. The organic layers are combined.

-

Washing & Drying: The combined organic layer is washed with water, then with a saturated sodium bicarbonate solution, and finally with brine. It is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The solid is then purified by recrystallization from a suitable solvent like ethanol to afford the pure this compound.

Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.

Applications in Research and Drug Development

Halogenated organic compounds are fundamental building blocks in pharmaceutical and agrochemical research.[7][8] The specific placement of bromo, chloro, and fluoro substituents in this compound makes it a valuable intermediate for several reasons:

-

Orthogonal Reactivity: The different halogens provide sites for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for stepwise functionalization.

-

Modulation of Physicochemical Properties: The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[7]

-

Scaffold for Complex Molecules: As a diaryl ketone, it serves as a rigid scaffold to which further complexity can be added, enabling the synthesis of novel compounds for screening in drug discovery programs.

The compound is best understood as a starting material or intermediate rather than a final active pharmaceutical ingredient (API). Its role is to provide a core structure that can be elaborated into a diverse library of potential drug candidates.

Caption: Role of the compound as a versatile building block in drug discovery.

References

- 1. This compound | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 4-Bromo-4'-chloro-3'-fluorobenzophenone

CAS Number: 951890-62-3

This technical guide provides an in-depth overview of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated benzophenone derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines known physicochemical properties with a proposed synthesis protocol and predicted characterization data based on established chemical principles and analogous compounds.

Chemical and Physical Properties

This compound, with the IUPAC name (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, is a polyhalogenated aromatic ketone.[1] Its structure incorporates bromine, chlorine, and fluorine atoms, which are expected to influence its chemical reactivity and physical properties significantly. The calculated physicochemical data are summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 951890-62-3 | PubChem[1] |

| Molecular Formula | C₁₃H₇BrClFO | PubChem[1] |

| Molecular Weight | 313.55 g/mol | PubChem[1] |

| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | PubChem[1] |

| SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br | PubChem[1] |

| InChI | InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | PubChem[1] |

| Purity | Typically available at ≥97.0% | CymitQuimica[2] |

Proposed Synthesis Protocol

The proposed synthesis for this compound would involve the reaction of 4-bromobenzoyl chloride with 2-chloro-1-fluorobenzene in the presence of anhydrous aluminum chloride.

Reaction Scheme:

4-bromobenzoyl chloride + 2-chloro-1-fluorobenzene --(AlCl₃)--> this compound

Experimental Workflow

Caption: Proposed synthesis workflow.

Detailed Hypothetical Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1-fluorobenzene (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane. Cool the flask to 0-5 °C using an ice bath.

-

Addition of Catalyst and Reagent: To the cooled solution, slowly add anhydrous aluminum chloride (1.2 equivalents) in portions, ensuring the temperature does not rise significantly. Once the addition is complete, add 4-bromobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

Predicted Characterization Data

No specific experimental spectra for this compound were found. However, based on the known spectral data of similar halogenated benzophenones, the following characteristic peaks and signals can be predicted.

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The protons on the 4-bromophenyl ring would likely appear as two doublets (an AA'BB' system). The protons on the 4-chloro-3-fluorophenyl ring will show more complex splitting patterns due to coupling with each other and with the fluorine atom. |

| ¹³C NMR | The spectrum would display 13 distinct signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (approx. 190-195 ppm). The carbon atoms attached to halogens will also have characteristic chemical shifts. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.[6] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-C in-ring stretching bands would appear in the 1400-1600 cm⁻¹ region.[6] C-halogen stretching vibrations will be present in the fingerprint region. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), characteristic isotopic patterns (M, M+2, M+4) will be observed for the molecular ion and fragment ions containing these halogens. |

Applications and Future Directions

The specific applications of this compound are not well-documented in the available literature. However, benzophenone derivatives are a significant class of compounds in medicinal chemistry and materials science. They are known to exhibit a wide range of biological activities and are used as photoinitiators.

Given its structure, this compound could serve as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple halogen atoms provides several reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), nucleophilic aromatic substitution, or the formation of Grignard reagents. These potential transformations make it a valuable building block for the synthesis of novel pharmaceutical candidates or functional materials.

Further research is required to elucidate the specific chemical and biological properties of this compound. Experimental validation of its synthesis, full characterization, and screening for biological activity could reveal its potential in various scientific and industrial applications.

Safety Information

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-chloro-3'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, one-step synthesis in the current literature, this guide outlines a robust three-step approach. The methodologies presented are based on well-established chemical transformations and analogous procedures for structurally similar compounds.

I. Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step sequence, commencing with the commercially available 4-chloro-3-fluorobenzoic acid. This intermediate is first converted to its corresponding acyl chloride, which then undergoes a Friedel-Crafts acylation with bromobenzene to yield the final product.

Caption: Proposed three-step synthesis pathway for this compound.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each step in the proposed synthesis. It is important to note that while these protocols are based on established methods, they may require optimization for the specific substrates involved. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-chloro-3-fluorobenzoic acid

4-chloro-3-fluorobenzoic acid (CAS Number: 403-17-8) is a commercially available starting material.[1][2] For researchers opting to synthesize this intermediate, a common method involves the oxidation of the corresponding 4-chloro-3-fluorotoluene.[3]

Step 2: Synthesis of 4-chloro-3-fluorobenzoyl chloride

This procedure details the conversion of 4-chloro-3-fluorobenzoic acid to its acyl chloride using thionyl chloride.

Reaction: (4-chloro-3-fluorophenyl)carboxylic acid + SOCl₂ → (4-chloro-3-fluorophenyl)carbonyl chloride + SO₂ + HCl

Procedure (Analogous to the preparation of benzoyl chloride): [4][5]

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 4-chloro-3-fluorobenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 molar equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-chloro-3-fluorobenzoyl chloride can be purified by vacuum distillation.

Step 3: Friedel-Crafts Acylation of Bromobenzene

This final step involves the aluminum chloride-catalyzed acylation of bromobenzene with 4-chloro-3-fluorobenzoyl chloride to yield the target compound.

Reaction: (4-chloro-3-fluorophenyl)carbonyl chloride + C₆H₅Br + AlCl₃ → (4-bromophenyl)(4-chloro-3-fluorophenyl)methanone + HCl

Procedure (Analogous to the Friedel-Crafts acetylation of bromobenzene): [6][7][8]

-

To a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (approximately 1.1-1.3 molar equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add bromobenzene (1.0 molar equivalent) to the stirred suspension.

-

Slowly add a solution of 4-chloro-3-fluorobenzoyl chloride (1.0 molar equivalent) in the same dry solvent from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid to dissolve the aluminum salts.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Caption: General experimental workflow for the synthesis of this compound.

III. Quantitative Data

The following table summarizes the expected materials and potential yields for the synthesis of this compound. The yield for the final step is an estimate based on similar Friedel-Crafts acylation reactions of bromobenzene.[6][8]

| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Typical Yield (%) |

| 2 | 4-chloro-3-fluorobenzoic acid | Thionyl chloride | 4-chloro-3-fluorobenzoyl chloride | DMF (cat.) | None | >90 (estimated) |

| 3 | 4-chloro-3-fluorobenzoyl chloride | Bromobenzene | This compound | Aluminum chloride | Dichloromethane | 60-80 (estimated) |

IV. Physicochemical Properties

The table below lists the key physicochemical properties of the target molecule and its precursors.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 4-chloro-3-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | White to yellow crystalline powder | 403-17-8 |

| 4-chloro-3-fluorobenzoyl chloride | C₇H₃Cl₂FO | 193.01 | - | Not available |

| Bromobenzene | C₆H₅Br | 157.01 | Colorless to pale yellow liquid | 108-86-1 |

| This compound | C₁₃H₇BrClFO | 313.55 | Off-white to pale yellow solid (expected) | 951890-62-3 |

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details on related procedures and to perform small-scale trial reactions to optimize the conditions for this specific synthesis.

References

- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 7. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]

- 8. 4-BROMOBENZOPHENONE(90-90-4) MS [m.chemicalbook.com]

An In-Depth Technical Guide to (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, a halogenated benzophenone derivative, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. The benzophenone scaffold is a recurring motif in numerous biologically active molecules, exhibiting a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of halogen atoms—specifically bromine, chlorine, and fluorine—to the phenyl rings can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby modulating its biological profile. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, with a focus on its relevance to researchers in the field of drug development.

Chemical Properties and Synthesis

The IUPAC name for the compound commonly known as 4-Bromo-4'-chloro-3'-fluorobenzophenone is (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone . Its chemical structure is characterized by a central carbonyl group linking a 4-bromophenyl ring and a 4-chloro-3-fluorophenyl ring.

Table 1: Physicochemical Properties of (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone

| Property | Value |

| Molecular Formula | C₁₃H₇BrClFO |

| Molecular Weight | 313.55 g/mol |

| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone |

| CAS Number | 951890-62-3 |

Synthesis

The primary synthetic route to (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone is through a Friedel-Crafts acylation reaction . This well-established method in organic chemistry involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Reactant Preparation: 4-chloro-3-fluorobenzoyl chloride is prepared from the corresponding carboxylic acid. Bromobenzene serves as the second aromatic reactant. Anhydrous aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst.

-

Reaction Setup: The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), under anhydrous conditions to prevent deactivation of the catalyst.

-

Acylation: Bromobenzene is treated with 4-chloro-3-fluorobenzoyl chloride in the presence of a stoichiometric amount of aluminum chloride. The electrophilic acylium ion, generated from the reaction between the acyl chloride and AlCl₃, attacks the electron-rich bromobenzene ring.

-

Work-up and Purification: The reaction mixture is quenched with a dilute acid (e.g., HCl) to decompose the aluminum chloride complex. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm. The specific splitting patterns would be influenced by the bromo, chloro, and fluoro substituents on the respective phenyl rings. |

| ¹³C NMR | Aromatic carbons would resonate between 120-140 ppm. The carbonyl carbon would be observed as a singlet further downfield, typically around 195 ppm. Carbon-fluorine coupling would be observable for the carbons on the fluorinated ring. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1660 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-C stretching within the aromatic rings would be seen in the 1400-1600 cm⁻¹ region. C-Br, C-Cl, and C-F stretching vibrations would be present at lower wavenumbers. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would result in characteristic M, M+2, and M+4 peaks, aiding in the confirmation of the elemental composition. |

Potential Biological Activity and Drug Development Applications

Halogenated organic compounds are of significant interest in drug discovery.[3] The presence of halogens can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve membrane permeability, and by forming halogen bonds, which can contribute to stronger binding to biological targets. Benzophenone derivatives have been reported to possess a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The core benzophenone structure is found in natural products with antimicrobial properties.[2]

-

Antiviral Activity: Certain benzophenone derivatives have shown potential as antiviral agents.[2]

-

Anticancer Activity: The cytotoxic effects of some benzophenones against various cancer cell lines have been documented.[1]

-

Enzyme Inhibition: The carbonyl group and aromatic rings of benzophenones can interact with the active sites of various enzymes, leading to their inhibition.[1]

Given the diverse bioactivities of related compounds, (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone is a candidate for screening in various biological assays to explore its therapeutic potential.

Experimental Protocol: General Enzyme Inhibition Assay

A common initial step in assessing the biological activity of a new compound is to screen it against a panel of relevant enzymes. The following is a generalized protocol for an in vitro enzyme inhibition assay.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, the substrate, and the test compound, (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, typically in DMSO.

-

Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the test compound. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone is a halogenated benzophenone with potential for further investigation in the field of drug discovery. Its synthesis can be readily achieved through established methods like the Friedel-Crafts acylation. While specific experimental data for this compound is limited in the public domain, its structural features suggest that it is a promising candidate for biological screening. The diverse pharmacological activities of the broader benzophenone class, coupled with the known effects of halogenation on drug-like properties, warrant further exploration of this molecule's therapeutic potential. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and initial biological evaluation of this and similar compounds.

References

- 1. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-4'-chloro-3'-fluorobenzophenone

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 4-Bromo-4'-chloro-3'-fluorobenzophenone (CAS 951890-62-3). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents a proposed synthetic route via Friedel-Crafts acylation and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related halogenated benzophenone derivatives.

Compound Identification

| Parameter | Value | Reference |

| IUPAC Name | (4-bromophenyl)(4-chloro-3-fluorophenyl)methanone | [1] |

| CAS Number | 951890-62-3 | [1] |

| Molecular Formula | C₁₃H₇BrClFO | [1][2] |

| Molecular Weight | 313.55 g/mol | [1][2] |

| Chemical Structure |  |

Proposed Synthesis: Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method for forming C-C bonds to an aromatic ring is suitable for the preparation of diaryl ketones.[3][4][5] The proposed reaction involves the acylation of 1-chloro-2-fluorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:

(4-bromobenzoyl chloride) + (1-chloro-2-fluorobenzene) --(AlCl₃)--> (this compound)

This protocol is based on established procedures for the synthesis of similar benzophenone derivatives.[6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 equivalent) and 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Caption: Figure 1. Proposed workflow for the synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Protons (Ring) | Predicted δ (ppm) | Multiplicity | Integration |

| H-2', H-6' (Bromo) | 7.65 - 7.75 | Doublet (d) | 2H |

| H-3', H-5' (Bromo) | 7.75 - 7.85 | Doublet (d) | 2H |

| H-2 (Chloro-Fluoro) | 7.55 - 7.65 | Doublet of doublets (dd) | 1H |

| H-5 (Chloro-Fluoro) | 7.40 - 7.50 | Triplet (t) | 1H |

| H-6 (Chloro-Fluoro) | 7.60 - 7.70 | Doublet of doublets (dd) | 1H |

Solvent: CDCl₃

| Carbon Atom | Predicted δ (ppm) | Notes |

| C=O | 194 - 197 | Diaryl ketone carbonyl.[7] |

| C-1' (Bromo Ring) | 135 - 138 | Quaternary carbon attached to C=O. |

| C-2', C-6' (Bromo Ring) | 131 - 133 | CH ortho to C=O. |

| C-3', C-5' (Bromo Ring) | 130 - 132 | CH meta to C=O. |

| C-4' (Bromo Ring) | 128 - 130 | Quaternary carbon attached to Br. |

| C-1 (Chloro-Fluoro Ring) | 138 - 141 | Quaternary carbon attached to C=O. |

| C-2 (Chloro-Fluoro Ring) | 125 - 128 | CH. |

| C-3 (Chloro-Fluoro Ring) | 158 - 162 (d, ¹JCF) | Quaternary carbon attached to F. |

| C-4 (Chloro-Fluoro Ring) | 122 - 125 (d, ²JCF) | Quaternary carbon attached to Cl. |

| C-5 (Chloro-Fluoro Ring) | 133 - 136 | CH. |

| C-6 (Chloro-Fluoro Ring) | 118 - 121 (d, ²JCF) | CH. |

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1660 - 1685 | C=O stretch | Diaryl ketone.[8] |

| 1580 - 1600 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 1200 - 1250 | C-F stretch | Aryl-F |

| 1000 - 1100 | C-Br stretch | Aryl-Br |

| 700 - 850 | C-Cl stretch | Aryl-Cl |

| m/z | Ion | Notes |

| 312 / 314 / 316 | [M]⁺ | Molecular ion peak cluster. The isotopic pattern will be characteristic of one bromine (M, M+2) and one chlorine (M, M+2) atom. |

| 233 / 235 | [M - Br]⁺ | Loss of a bromine radical. |

| 277 / 279 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 183 / 185 | [C₇H₄BrO]⁺ | Fragment corresponding to the 4-bromobenzoyl cation. |

| 155 / 157 | [C₆H₄Br]⁺ | Fragment corresponding to the 4-bromophenyl cation. |

| 143 / 145 | [C₇H₄ClFO]⁺ | Fragment corresponding to the 4-chloro-3-fluorobenzoyl cation. |

| 111 / 113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

Signaling Pathways and Logical Relationships

As this compound is primarily a chemical intermediate for further synthesis, there is no published information on its involvement in biological signaling pathways. Its utility would lie in its potential as a building block for more complex molecules in drug discovery, leveraging the specific halogenation pattern for modulating properties like metabolic stability, binding affinity, or lipophilicity.

Caption: Figure 2. Logical workflow for compound utilization.

Disclaimer: The experimental protocol and spectroscopic data presented in this document are proposed and predicted, respectively. They are intended for informational and planning purposes only. Experimental verification is required to confirm these details. Researchers should consult relevant safety data sheets (SDS) for all chemicals used and perform thorough risk assessments before undertaking any experimental work.

References

- 1. 4-Bromobenzyl chloride(589-17-3) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cshifts [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

Physical and chemical properties of 4-Bromo-4'-chloro-3'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document for 4-Bromo-4'-chloro-3'-fluorobenzophenone is largely based on predicted data and information extrapolated from closely related compounds due to the limited availability of experimentally verified data for this specific molecule. This guide should be used for informational purposes and as a starting point for further research.

Introduction

This compound is a halogenated aromatic ketone. The benzophenone scaffold is a common structural motif in medicinal chemistry and materials science. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the phenyl rings is expected to significantly influence the molecule's physicochemical properties and biological activity. Halogenation can modulate lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a summary of the known and predicted properties of this compound, a hypothetical synthesis protocol, and an exploration of its potential biological relevance.

Chemical and Physical Properties

Due to the absence of experimentally determined data, the following tables summarize the identifiers and computed physicochemical properties of this compound.[1]

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone[1] |

| CAS Number | 951890-62-3[1] |

| Molecular Formula | C₁₃H₇BrClFO[1] |

| Molecular Weight | 313.55 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br[1] |

| InChI Key | ZAAQNICBNUSUCK-UHFFFAOYSA-N[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 4.7 | PubChem[1] |

| Complexity | 279 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Hypothetical Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible route would be through a Friedel-Crafts acylation reaction. This common method for preparing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Hypothetical Synthesis via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of structurally similar benzophenones.

Reaction Scheme:

Figure 1: Hypothetical synthesis of this compound.

Materials:

-

4-Bromobenzoyl chloride

-

1-Chloro-2-fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

-

Addition of Aromatic Substrate: After the addition of the acyl chloride, add 1-chloro-2-fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product, this compound.

Characterization: The purified product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point of the purified solid should also be determined.

Predicted Spectral Data

While experimental spectra are not available, general characteristics can be predicted based on the structure.

Table 3: Predicted Spectral Characteristics

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (likely between 7.0 and 8.0 ppm). The substitution pattern would lead to complex splitting patterns. |

| ¹³C NMR | Aromatic carbons would show signals in the range of 120-140 ppm. The carbonyl carbon would appear significantly downfield (typically >190 ppm). Carbon atoms attached to fluorine would show coupling (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift influenced by the adjacent chloro and carbonyl groups. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of an aromatic ketone is expected around 1650-1670 cm⁻¹. C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹. C-Br, C-Cl, and C-F stretching vibrations would be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight (313.55). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens. |

Potential Biological Activity and Signaling Pathways

There is no direct experimental evidence for the biological activity of this compound. However, studies on other halogenated benzophenones suggest potential endocrine-disrupting activities, particularly as antagonists of the androgen receptor.[2][3]

Chlorinated byproducts of benzophenone-1 have been shown to exhibit antiandrogenic activity.[2][3] This activity is hypothesized to be due to the binding of the benzophenone derivative to the ligand-binding domain of the androgen receptor, which in turn inhibits the binding of natural androgens and subsequent downstream signaling.

Hypothetical Signaling Pathway: Androgen Receptor Antagonism

The following diagram illustrates a simplified, hypothetical mechanism of androgen receptor antagonism by a halogenated benzophenone.

Figure 2: Hypothetical androgen receptor antagonism by this compound.

This proposed mechanism suggests that this compound could act as a competitive inhibitor of the androgen receptor, thereby disrupting normal androgen signaling pathways. This is a hypothesis based on related compounds and requires experimental validation.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on data for structurally similar compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.

Conclusion

This compound is a compound with limited available experimental data. Based on its structure and data from related compounds, it is predicted to be a solid with low water solubility. A plausible synthetic route is via Friedel-Crafts acylation. While its biological activity is unknown, related halogenated benzophenones have shown potential as androgen receptor antagonists, suggesting a possible area for future investigation. Researchers and drug development professionals should treat this compound with appropriate caution, following standard laboratory safety procedures for handling new chemical entities. Further experimental work is required to fully characterize its physical, chemical, and biological properties.

References

- 1. This compound | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Bromo-4'-chloro-3'-fluorobenzophenone

This technical guide provides a comprehensive overview of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated aromatic ketone of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, a probable synthetic route, and its potential applications as a chemical intermediate.

Chemical and Physical Properties

This compound, with the IUPAC name (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone, is a multifaceted compound with potential applications in organic synthesis and medicinal chemistry.[1] Its structural complexity and the presence of multiple halogen substituents make it a valuable building block for more complex molecules. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇BrClFO | PubChem[1] |

| Molecular Weight | 313.55 g/mol | PubChem[1] |

| Exact Mass | 311.93528 Da | PubChem[1] |

| XLogP3 | 4.7 | PubChem[1] |

| Complexity | 279 | PubChem[1] |

| Monoisotopic Mass | 311.93528 Da | PubChem[1] |

| Polar Surface Area | 17.1 Ų | PubChem[1] |

| Purity | Typically >97% | Commercial Suppliers[2] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound, like other diaryl ketones, is through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Proposed Synthesis: Friedel-Crafts Acylation

The synthesis of this compound can be achieved by the acylation of 1-chloro-2-fluorobenzene with 4-bromobenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction:

4-bromobenzoyl chloride + 1-chloro-2-fluorobenzene --(AlCl₃)--> (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone + HCl

Experimental Protocol:

-

Materials:

-

4-bromobenzoyl chloride

-

1-chloro-2-fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 4-bromobenzoyl chloride (1.0 eq) to the stirred suspension.

-

Add 1-chloro-2-fluorobenzene (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

-

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity. This typically includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the chemical structure by showing the expected signals and splitting patterns for the aromatic protons and carbons.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound, and the isotopic pattern would confirm the presence of bromine and chlorine atoms.

Applications in Research and Drug Development

Halogenated benzophenones are important intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and fluorine atoms in this compound provides multiple reactive sites for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and other transformations. This makes it a versatile building block for the synthesis of more complex molecular architectures.

While no specific biological activities have been reported for this compound itself, the benzophenone scaffold is present in various biologically active molecules. Therefore, this compound could serve as a key starting material in medicinal chemistry programs aimed at discovering new therapeutic agents.

Visualizations

Synthetic Pathway

The following diagram illustrates the proposed Friedel-Crafts acylation reaction for the synthesis of this compound.

Caption: Friedel-Crafts acylation synthesis of the target compound.

Role as a Synthetic Intermediate

This diagram shows the logical relationship of this compound as a versatile building block in the synthesis of more complex molecules for potential drug discovery.

Caption: Role as a key intermediate in multi-step synthesis.

References

An In-depth Technical Guide on the Potential Core Mechanisms of Action for 4-Bromo-4'-chloro-3'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical exploration of the potential mechanisms of action for 4-Bromo-4'-chloro-3'-fluorobenzophenone based on the known biological activities of the benzophenone scaffold and related halogenated compounds. As of the time of writing, specific mechanistic data for this compound is not available in the public domain. The experimental protocols provided are intended as a guide for investigation.

Introduction

The benzophenone scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Benzophenones are also known for their photosensitizing properties and their potential to interact with biological systems as endocrine disruptors.[2] The specific compound, this compound, is a halogenated derivative whose biological activity has not been extensively characterized. This guide will explore the potential mechanisms of action for this compound based on its structural features and the known pharmacology of the benzophenone class. We will propose several hypothetical mechanisms and provide detailed experimental protocols to facilitate further investigation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone | [2] |

| Molecular Formula | C₁₃H₇BrClFO | [2] |

| Molecular Weight | 313.55 g/mol | [2] |

| XLogP3 | 4.7 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 311.93528 Da | [2] |

| Complexity | 279 | [2] |

Potential Mechanisms of Action (Hypothetical)

Based on the known biological activities of the benzophenone scaffold and the influence of halogen substituents, we propose three potential mechanisms of action for this compound.

Endocrine Disruption via Nuclear Receptor Modulation

Many benzophenone derivatives have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways.[3][4] Some chlorinated benzophenones have been shown to exhibit antiandrogenic activity.[5][6] The halogenated phenyl rings of this compound may allow it to bind to the ligand-binding domain of nuclear receptors, such as the androgen receptor (AR) or the estrogen receptor (ER), acting as an antagonist or agonist.

Figure 1. Hypothetical signaling pathway for endocrine disruption by this compound via nuclear receptor modulation.

Enzyme Inhibition

The benzophenone scaffold is present in various enzyme inhibitors.[7] Depending on the substitution pattern, benzophenone derivatives have been shown to inhibit enzymes such as kinases, phospholipase A(2), and cholinesterases.[8][9] The electron-withdrawing nature of the halogen atoms in this compound could facilitate interactions with active sites of various enzymes, potentially leading to their inhibition.

Figure 2. Logical relationship of a potential enzyme inhibition mechanism for this compound.

Photosensitization and Oxidative Stress

Benzophenones are well-known photosensitizers used in photochemistry.[10] Upon absorption of UV radiation, they can undergo intersystem crossing to a triplet state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can subsequently damage cellular components, including DNA, lipids, and proteins. The presence of heavy atoms like bromine can enhance the rate of intersystem crossing, potentially increasing the photosensitizing capacity of the molecule.

Figure 3. Proposed photosensitization pathway for this compound leading to ROS generation.

Proposed Experimental Protocols

To investigate the hypothetical mechanisms of action, the following experimental protocols are proposed.

Nuclear Receptor Competitive Binding Assay

This assay will determine the ability of this compound to compete with a radiolabeled ligand for binding to the androgen receptor.[1]

-

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-R1881 (radiolabeled androgen)

-

This compound (test compound)

-

Unlabeled Dihydrotestosterone (DHT) (positive control)

-

TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound and DHT in an appropriate solvent.

-

In microcentrifuge tubes, add a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or DHT.

-

Add the rat prostate cytosol preparation to each tube.

-

Incubate the tubes overnight at 4°C to allow for competitive binding.

-

Add HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound radioligand.

-

Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of [³H]-R1881 binding (IC₅₀).

-

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a selected kinase.[11][12][13]

Figure 4. General experimental workflow for an in vitro kinase inhibition assay.

-

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

This compound

-

Known kinase inhibitor (positive control)

-

Detection reagent (e.g., ADP-Glo™, Luminescence-based)

-

384-well microplates

-

-

Procedure:

-

Add kinase and test compound (at various concentrations) to the wells of a microplate.

-

Incubate for a defined period to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate at 30°C for a specified time to allow for substrate phosphorylation.

-

Stop the reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).

-

Measure the signal using a plate reader.

-

Calculate the IC₅₀ value for the test compound.

-

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay will assess the potential of this compound to induce DNA strand breaks, particularly after UV exposure.[14][15]

-

Materials:

-

Human cell line (e.g., HaCaT keratinocytes)

-

This compound

-

UVA light source

-

Low melting point agarose

-

Lysis buffer

-

Alkaline electrophoresis buffer

-

DNA stain (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate software

-

-

Procedure:

-

Treat cells with varying concentrations of the test compound for a specified duration.

-

For photosensitization studies, expose the treated cells to a non-toxic dose of UVA light.

-

Embed the cells in low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply an electric field to allow broken DNA fragments to migrate from the nucleoid, forming a "comet tail".

-

Stain the DNA and visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.

-

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the proposed experiments.

Table 2: Hypothetical Results from Androgen Receptor Competitive Binding Assay

| Compound | IC₅₀ (nM) | Relative Binding Affinity (%) |

| DHT (Positive Control) | 1.5 | 100 |

| This compound | [Experimental Value] | [Calculated Value] |

Table 3: Hypothetical Results from In Vitro Kinase Inhibition Assay

| Kinase Target | Compound | IC₅₀ (µM) |

| Kinase X | Staurosporine (Positive Control) | 0.01 |

| Kinase X | This compound | [Experimental Value] |

| Kinase Y | Staurosporine (Positive Control) | 0.02 |

| Kinase Y | This compound | [Experimental Value] |

Table 4: Hypothetical Results from Comet Assay for DNA Damage

| Treatment Condition | Concentration (µM) | % Tail DNA (Mean ± SD) |

| Vehicle Control (-UVA) | - | [Experimental Value] |

| Vehicle Control (+UVA) | - | [Experimental Value] |

| Compound X (-UVA) | 1 | [Experimental Value] |

| Compound X (+UVA) | 1 | [Experimental Value] |

| Compound X (-UVA) | 10 | [Experimental Value] |

| Compound X (+UVA) | 10 | [Experimental Value] |

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its chemical structure suggests several plausible biological activities. Based on the extensive literature on benzophenone derivatives, this compound warrants investigation as a potential endocrine disruptor, enzyme inhibitor, and photosensitizer. The experimental protocols detailed in this guide provide a clear path for researchers to systematically evaluate these potential mechanisms. The resulting data will be critical in understanding the pharmacological and toxicological profile of this halogenated benzophenone and will inform its potential applications or risks in drug development and chemical safety.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EU’s decade-long evaluation confirms endocrine disruption risk from UV filter [personalcareinsights.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of benzophenone oxime analogues as inhibitor of secretory phospholipase A(2) with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photosensitizing Properties of Compounds Related to Benzophenone | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-4'-chloro-3'-fluorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-4'-chloro-3'-fluorobenzophenone, a halogenated benzophenone derivative of interest in pharmaceutical and materials science research. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this guide focuses on the foundational principles of solubility, detailed experimental protocols for its determination, and reference data from the parent compound, benzophenone. This information is intended to empower researchers to systematically determine the solubility of this compound in various organic solvents.

Introduction to Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from drug delivery and formulation to reaction kinetics and purification processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. Factors such as temperature, pressure, and the molecular structure of both the solute and the solvent play significant roles in determining solubility.

For a crystalline solid like this compound, the dissolution process involves the overcoming of the crystal lattice energy by the solvation energy. The presence of multiple halogen substituents (bromo, chloro, and fluoro) on the benzophenone backbone will influence its polarity, hydrogen bonding capacity, and overall molecular interactions, thereby affecting its solubility profile in different organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents could not be located. However, for reference and comparative purposes, the experimentally determined solubility of the parent compound, benzophenone, is presented below. These data were obtained using a gravimetric method at various temperatures.

Table 1: Solubility of Benzophenone in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction (x10^2) |

| Methanol | 278.15 | 3.85 |

| 283.15 | 4.62 | |

| 288.15 | 5.54 | |

| 293.15 | 6.65 | |

| 298.15 | 8.00 | |

| 303.15 | 9.61 | |

| 308.15 | 11.55 | |

| 313.15 | 13.88 | |

| 318.15 | 16.68 | |

| Ethanol | 278.15 | 3.25 |

| 283.15 | 3.90 | |

| 288.15 | 4.68 | |

| 293.15 | 5.62 | |

| 298.15 | 6.75 | |

| 303.15 | 8.11 | |

| 308.15 | 9.74 | |

| 313.15 | 11.70 | |

| 318.15 | 14.06 | |

| Acetone | 278.15 | 10.23 |

| 283.15 | 12.28 | |

| 288.15 | 14.75 | |

| 293.15 | 17.72 | |

| 298.15 | 21.29 | |

| 303.15 | 25.58 | |

| 308.15 | 30.73 | |

| 313.15 | 36.92 | |

| 318.15 | 44.36 | |

| Ethyl Acetate | 278.15 | 6.98 |

| 283.15 | 8.38 | |

| 288.15 | 10.07 | |

| 293.15 | 12.09 | |

| 298.15 | 14.53 | |

| 303.15 | 17.46 | |

| 308.15 | 20.98 | |

| 313.15 | 25.21 | |

| 318.15 | 30.29 | |

| Acetonitrile | 278.15 | 4.55 |

| 283.15 | 5.46 | |

| 288.15 | 6.56 | |

| 293.15 | 7.88 | |

| 298.15 | 9.47 | |

| 303.15 | 11.38 | |

| 308.15 | 13.67 | |

| 313.15 | 16.43 | |

| 318.15 | 19.74 |

Data extracted from Na, B., Xiong, G., Xu, L., & Jin, T. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840.[1][2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[3] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or NMR spectrometer)

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtrate using a validated analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining solid.

-

Spectroscopic Analysis (UV-Vis): Dilute the filtrate to a concentration that falls within the linear range of a previously established calibration curve.

-

Chromatographic Analysis (HPLC): Inject a known volume of the diluted or undiluted filtrate into an HPLC system and quantify the concentration based on a calibration curve.

-

NMR Analysis: Use a suitable internal standard to determine the concentration of the solute in the filtrate.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, mol/L, or mole fraction.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Figure 1: Workflow for solubility determination.

Disclaimer: The information provided in this guide is intended for research and development purposes. It is based on established scientific principles and available literature. Researchers should always adhere to appropriate laboratory safety protocols when handling chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-4'-chloro-3'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl and N-aryl derivatives from the versatile starting material, 4-Bromo-4'-chloro-3'-fluorobenzophenone. The methodologies described herein utilize robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions offer a powerful platform for the generation of diverse compound libraries crucial for drug discovery and development programs.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring a reactive bromine atom for cross-coupling, a chloro and a fluoro group, allows for the strategic introduction of various functionalities to generate novel molecular architectures. The derivatives synthesized from this starting material have potential applications as active pharmaceutical ingredients, particularly in areas such as anti-inflammatory and antifungal drug development.

Data Presentation: Synthesis of Derivatives

The following table summarizes the quantitative data for the synthesis of representative biaryl and N-aryl derivatives from this compound.

| Derivative Name | Starting Material | Reagent | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanone | This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good |

| (4'-Chloro-3'-fluorobiphenyl-4-yl)(p-tolyl)methanone | This compound | p-Tolylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good |

| (4-(Phenylamino)phenyl)(4-chloro-3-fluorophenyl)methanone | This compound | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Moderate |

| (4-(Morpholino)phenyl)(4-chloro-3-fluorophenyl)methanone | This compound | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Moderate |

Note: "Good" and "Moderate" yields are qualitative descriptors based on typical outcomes for these reaction types. Specific percentage yields can vary based on reaction scale and purification methods.

Experimental Protocols

Protocol 1: Synthesis of (4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanone via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Distilled water

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add anhydrous 1,4-dioxane and a minimal amount of distilled water (e.g., 10:1 dioxane:water) to the reaction mixture.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 80 °C and maintain for 18-22 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl derivative.

Protocol 2: Synthesis of (4-(Phenylamino)phenyl)(4-chloro-3-fluorophenyl)methanone via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-